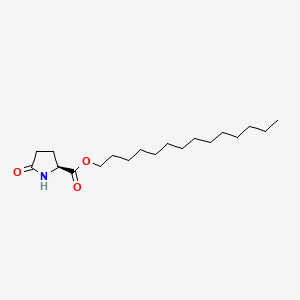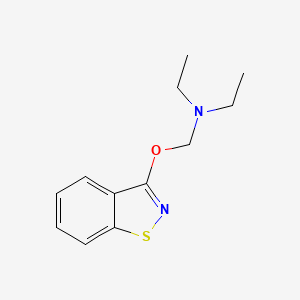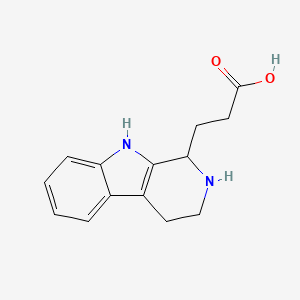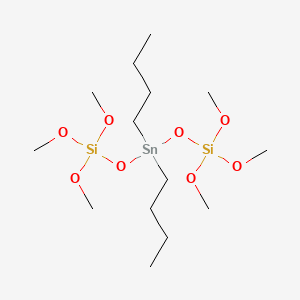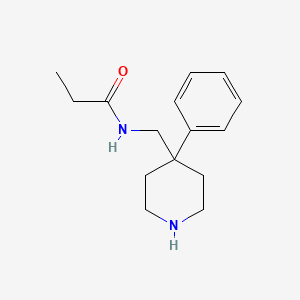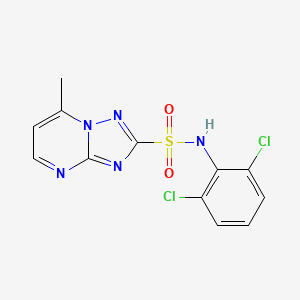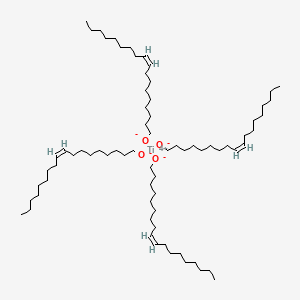
Titanium tetrakis((Z)-octadec-9-enolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium tetrakis((Z)-octadec-9-enolate) is an organometallic compound featuring titanium coordinated with four (Z)-octadec-9-enolate ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
科学研究应用
Titanium tetrakis((Z)-octadec-9-enolate) has diverse applications in scientific research:
作用机制
The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .
相似化合物的比较
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands.
Titanium tetrakis(ethoxide): Similar structure but with ethoxide ligands.
Titanium tetrakis(butoxide): Features butoxide ligands instead of (Z)-octadec-9-enolate.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to its long-chain (Z)-octadec-9-enolate ligands, which impart distinct physical and chemical properties. These ligands can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications that other titanium alkoxides may not be able to fulfill .
属性
CAS 编号 |
5894-67-7 |
|---|---|
分子式 |
C72H140O4Ti |
分子量 |
1117.7 g/mol |
IUPAC 名称 |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChI 键 |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


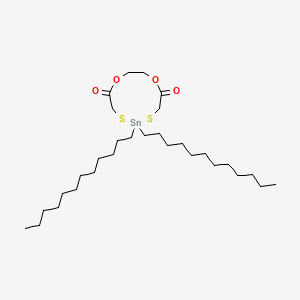

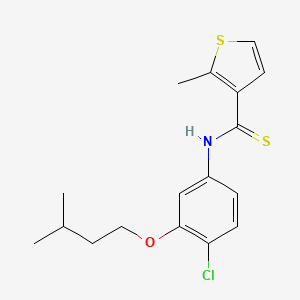

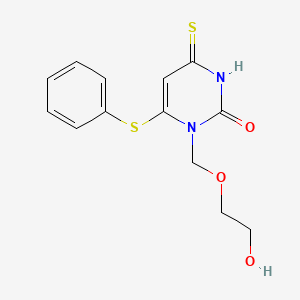
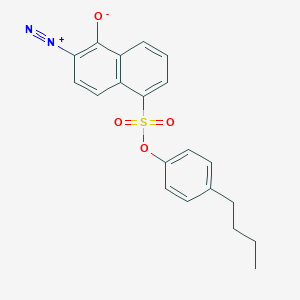
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
